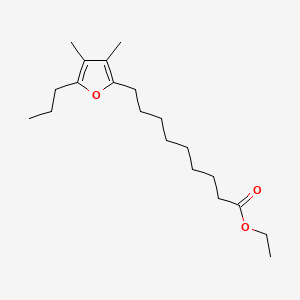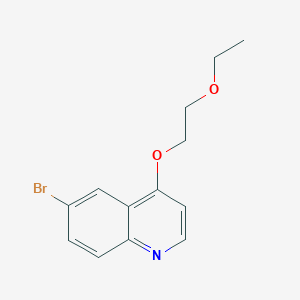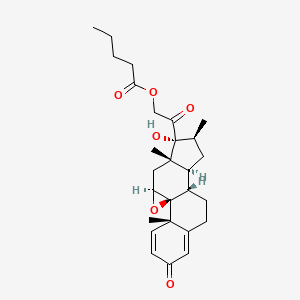
CID 169434456
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 169434456” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical data that is used for various scientific research purposes.
Vorbereitungsmethoden
The preparation methods for CID 169434456 involve synthetic routes and reaction conditions that are tailored to produce the compound efficiently. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the compound.
Reaction Conditions: The reaction conditions for synthesizing this compound are optimized to ensure the highest possible yield. This includes controlling the temperature, pressure, and pH levels during the reaction.
Industrial Production Methods: For industrial-scale production, the methods are scaled up to produce larger quantities of this compound. This often involves the use of industrial reactors and continuous flow systems to maintain consistent production rates.
Analyse Chemischer Reaktionen
CID 169434456 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another. Common reagents for substitution include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an aldehyde or ketone, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
CID 169434456 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various chemical reactions
Biology: In biology, this compound is used to study its effects on biological systems. This includes its interactions with enzymes, receptors, and other biomolecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in drug development and testing for various medical conditions.
Industry: In industry, this compound is used in the production of various chemical products. This includes its use as a precursor in the synthesis of other compounds and materials.
Wirkmechanismus
The mechanism of action of CID 169434456 involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound may bind to specific enzymes, receptors, or other biomolecules, altering their activity and function.
Pathways Involved: The pathways involved in the compound’s mechanism of action can vary depending on its specific interactions. This may include signaling pathways, metabolic pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
CID 169434456 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison may involve:
Structural Similarity: Compounds with similar chemical structures may have similar properties and reactivity.
Functional Similarity: Compounds with similar functional groups may have similar biological or chemical activities.
List of Similar Compounds: Some similar compounds may include those listed in the PubChem database with similar 2-D or 3-D structures.
Eigenschaften
Molekularformel |
C14H20NaO3S |
|---|---|
Molekulargewicht |
293.38 g/mol |
InChI |
InChI=1S/C10H8.C4H10.Na.H2O3S/c1-2-6-10-8-4-3-7-9(10)5-1;1-4(2)3;;1-4(2)3/h1-8H;4H,1-3H3;;4H,(H,1,2,3)/i;1D;;4D |
InChI-Schlüssel |
YAKAZXMHQWVJDZ-SNVJKNOHSA-N |
Isomerische SMILES |
[2H]CC(C)C.[2H]S(=O)(=O)O.C1=CC=C2C=CC=CC2=C1.[Na] |
Kanonische SMILES |
CC(C)C.C1=CC=C2C=CC=CC2=C1.OS(=O)=O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


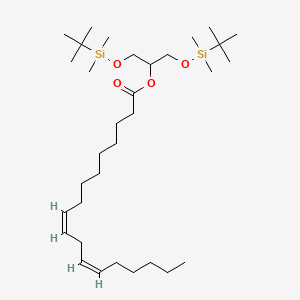
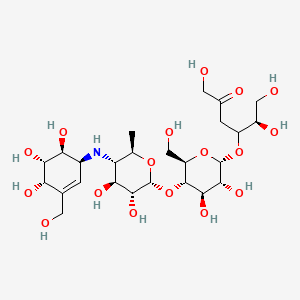
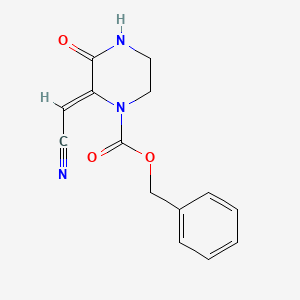

![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)


![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)
